

Perfluorobutanesulfonic Acid (PFBS): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorobutanesulfonate*

Cat. No.: *B13733166*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS) is a synthetic per- and polyfluoroalkyl substance (PFAS) that has seen widespread use in industrial and consumer products. Its chemical stability and unique properties have made it a replacement for longer-chain PFAS, such as perfluorooctanesulfonic acid (PFOS). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, relevant experimental protocols, and known signaling pathway interactions of PFBS.

Chemical Structure and Identification

PFBS is characterized by a four-carbon perfluorinated chain attached to a sulfonic acid functional group. Due to the strength of the carbon-fluorine bonds, PFBS is exceptionally stable and persistent in the environment. Under typical environmental pH conditions, it exists predominantly in its anionic form, **perfluorobutanesulfonate**.

Chemical Formula: $C_4HF_9O_3S$

Molecular Structure:

Caption: Skeletal structure of Perfluorobutanesulfonic acid (PFBS).

Physicochemical Properties

The following tables summarize the key physicochemical properties of PFBS. These values are essential for understanding its environmental fate, transport, and biological interactions.

Identifier	Value
IUPAC Name	1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid
CAS Number	375-73-5
Molecular Formula	C ₄ HF ₉ O ₃ S
Molecular Weight (g/mol)	300.10

Property	Value	Notes
Appearance	Colorless liquid or corrosive solid	
Boiling Point (°C)	152 - 212	Wide range reported in literature.
Melting Point (°C)	-93.9 to -21	Wide range reported in literature.
Vapor Pressure (mm Hg at 25°C)	0.0268 - 0.104 (predicted)	
Water Solubility	High	Potassium salt (K+PFBS) is 52.6 g/L. [1]
pKa (Acid Dissociation Constant)	~ -3.3 (Estimated)	Considered a very strong acid.
Log Kow (Octanol-Water Partition Coefficient)	3.9 (neutral form), -1.8 (at 23°C, pH dependent)	[2]
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)	1.2 - 2.7	Indicates high mobility in soil. [1]

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the physicochemical properties of chemicals like PFBS. For quantification in various matrices, advanced analytical techniques are utilized.

General Protocol for Physicochemical Property Determination

The determination of properties like boiling point, melting point, vapor pressure, and water solubility generally follows the OECD Guidelines for the Testing of Chemicals, Section 1. The octanol-water partition coefficient (Log Kow) is a critical parameter for assessing the bioaccumulation potential of a substance. A common method for its determination is the HPLC method (OECD Guideline 117).

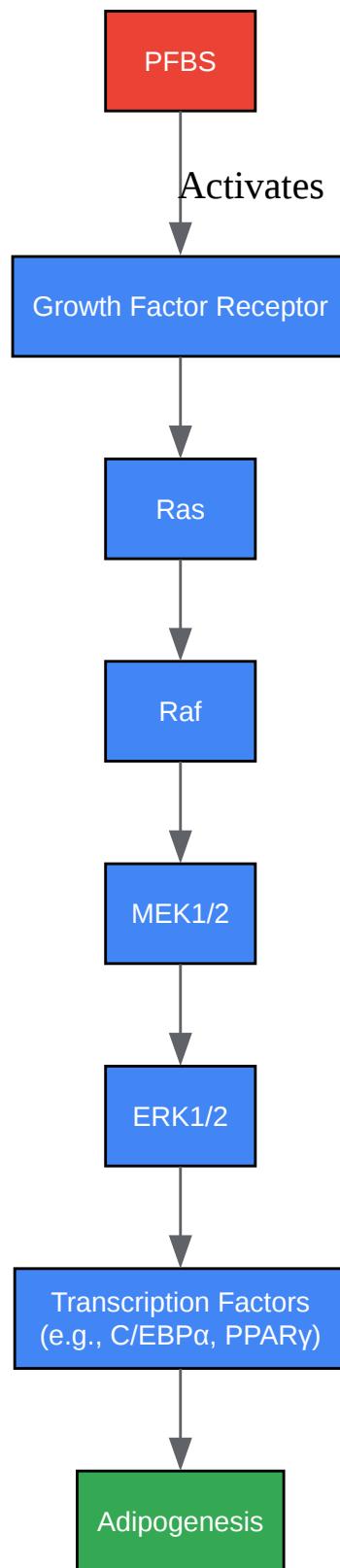
HPLC Method for Log Kow Estimation: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log Kow.

- **System Preparation:** An HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water.
- **Calibration:** A series of reference compounds with known Log Kow values are injected to create a calibration curve by plotting their retention times against their Log Kow values.
- **Sample Analysis:** The PFBS sample is injected under the same conditions, and its retention time is measured.
- **Calculation:** The Log Kow of PFBS is then calculated from the regression equation of the calibration curve.

Analytical Method for PFBS Quantification in Environmental and Biological Matrices

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of PFBS.

Sample Preparation (General Steps):

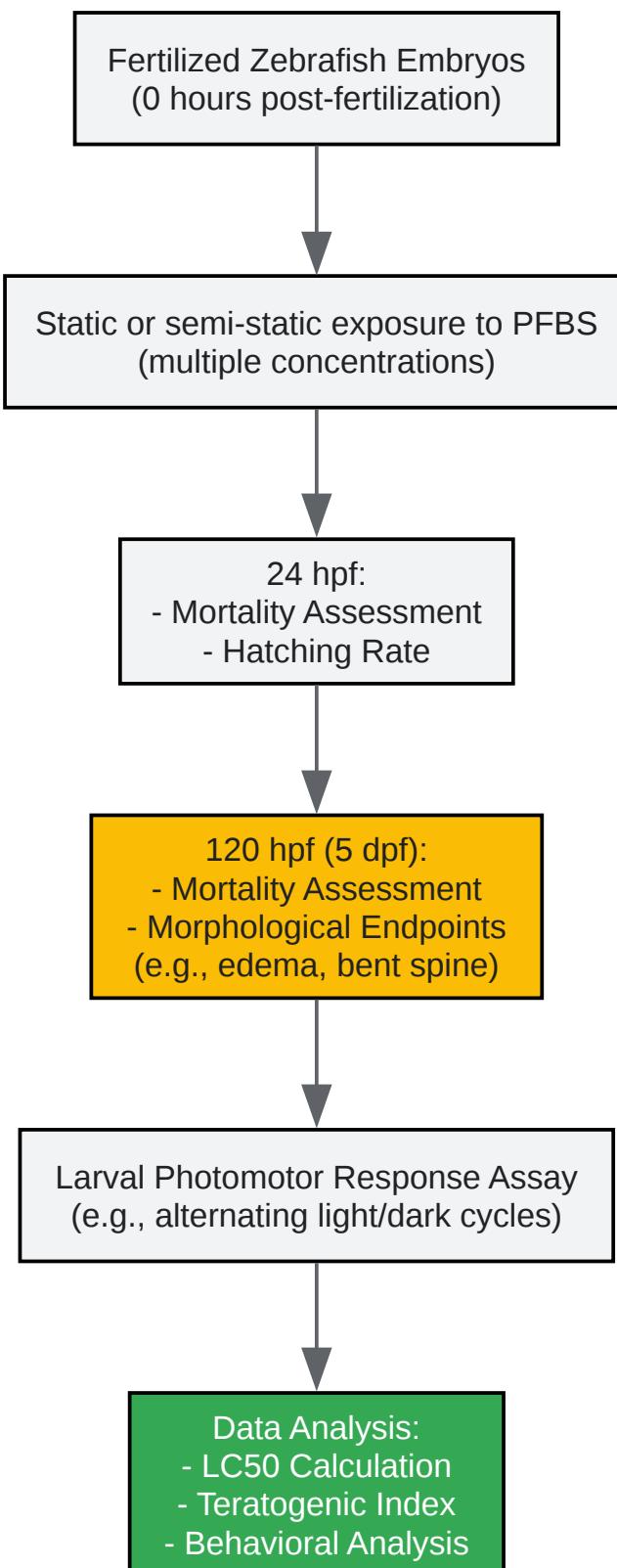

- Extraction: Solid-phase extraction (SPE) is a widely used technique to extract and concentrate PFBS from aqueous samples. For solid matrices like soil or tissue, methods like pressurized liquid extraction (PLE) may be employed.
- Cleanup: The extract is further purified to remove interfering substances. This may involve additional SPE steps or other cleanup techniques.
- Analysis: The final extract is analyzed by LC-MS/MS. Isotope dilution, using a labeled internal standard (e.g., ¹³C₄-PFBS), is often used for accurate quantification.

Signaling Pathway and Experimental Workflows

Recent research has begun to elucidate the biological effects of PFBS and the signaling pathways it may disrupt. The following diagrams illustrate a key signaling pathway affected by PFBS and common experimental workflows used in its toxicological assessment.

MEK/ERK Signaling Pathway

Studies have shown that PFBS can potentiate adipogenesis in 3T3-L1 preadipocytes, in part, through the activation of the MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

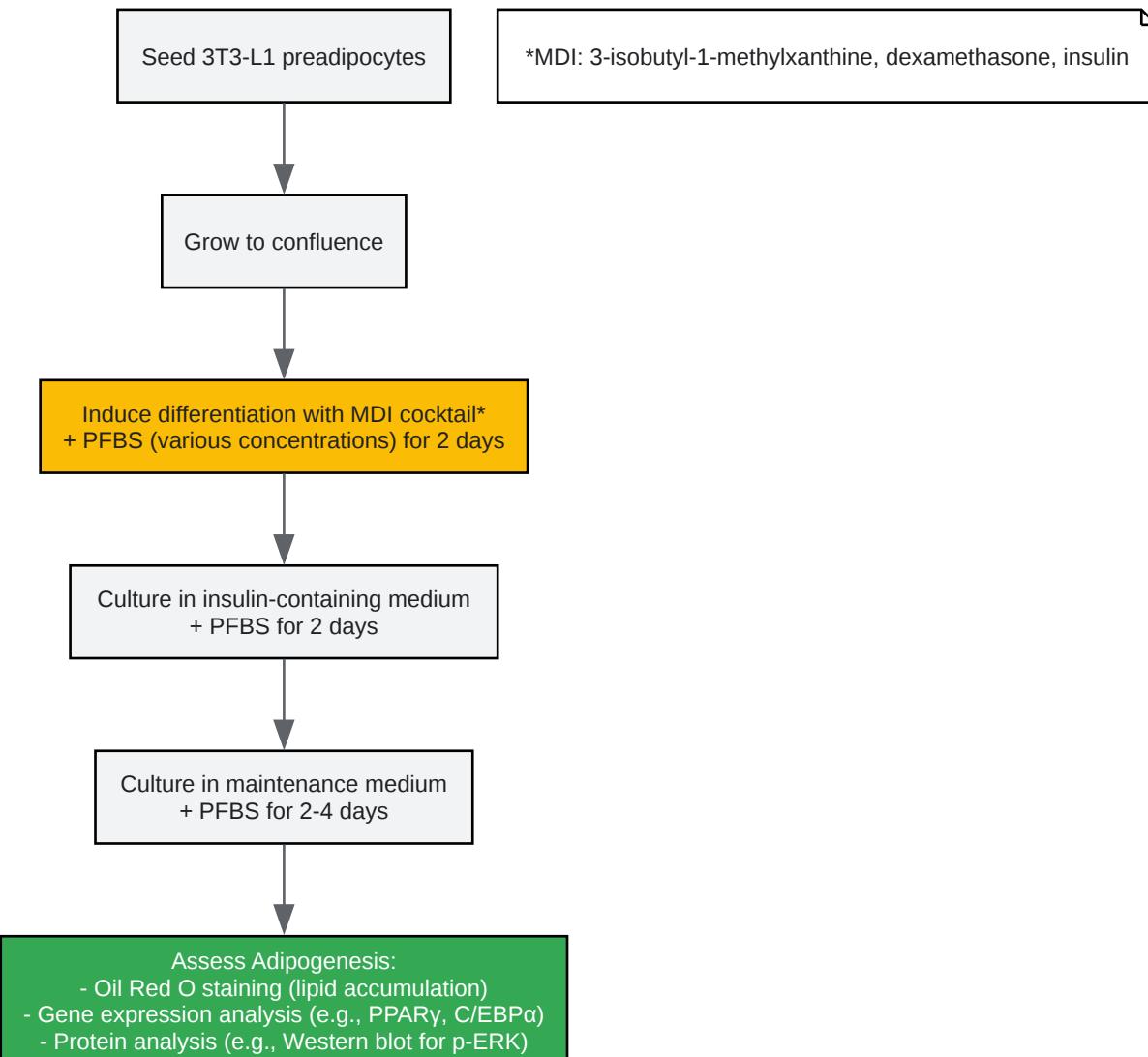


[Click to download full resolution via product page](#)

Caption: PFBS-induced activation of the MEK/ERK signaling pathway leading to adipogenesis.

Experimental Workflow: Zebrafish Developmental Toxicity Assay

The zebrafish model is frequently used to assess the developmental toxicity of chemicals due to its rapid development and genetic similarity to humans.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing PFBS developmental toxicity using the zebrafish model.

Experimental Workflow: 3T3-L1 Adipogenesis Assay

The 3T3-L1 cell line is a well-established in vitro model for studying adipocyte differentiation (adipogenesis).

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the effect of PFBS on 3T3-L1 adipocyte differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. michigan.gov [michigan.gov]
- To cite this document: BenchChem. [Perfluorobutanesulfonic Acid (PFBS): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13733166#pfbs-chemical-structure-and-properties-database\]](https://www.benchchem.com/product/b13733166#pfbs-chemical-structure-and-properties-database)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com